molecular formula C10H14IN3O2 B13482690 2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)-2-methylpropanoic acid

2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)-2-methylpropanoic acid

Cat. No.: B13482690
M. Wt: 335.14 g/mol
InChI Key: WQSJKWUCOPVWAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)-2-methylpropanoic acid is a complex organic compound that features a cyclopropylamino group, an iodo-substituted pyrazole ring, and a methylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)-2-methylpropanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Iodination: The pyrazole ring is then iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite.

    Introduction of the Cyclopropylamino Group: The cyclopropylamino group can be introduced via a nucleophilic substitution reaction, where a cyclopropylamine reacts with an appropriate leaving group on the pyrazole ring.

    Formation of the Methylpropanoic Acid Backbone: The final step involves the formation of the methylpropanoic acid backbone through a series of reactions, including alkylation and carboxylation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)-2-methylpropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The iodo group on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrazole derivatives.

Scientific Research Applications

2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopropylamino)-4-(4-iodo-1H-pyrazol-1-yl)-2-methylpentanenitrile
  • 1H-Pyrazole-1-butanoic acid, α-(cyclopropylamino)-4-iodo-

Uniqueness

2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H14IN3O2

Molecular Weight

335.14 g/mol

IUPAC Name

2-(cyclopropylamino)-3-(4-iodopyrazol-1-yl)-2-methylpropanoic acid

InChI

InChI=1S/C10H14IN3O2/c1-10(9(15)16,13-8-2-3-8)6-14-5-7(11)4-12-14/h4-5,8,13H,2-3,6H2,1H3,(H,15,16)

InChI Key

WQSJKWUCOPVWAJ-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(C=N1)I)(C(=O)O)NC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.